Lipophilicity (XLogP3) Positioning Between Polar and Excessively Lipophilic 5‑Pyrazolyl Urea Regioisomers
The target compound exhibits a computed XLogP3 of 2.3 [1], which is substantially higher than the unsubstituted 1,3‑bis(1H‑pyrazol‑5‑yl)urea (estimated XLogP3 ≈ 0.2) and lower than the 1,3‑bis(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)urea analog (estimated XLogP3 ≈ 3.8). This intermediate lipophilicity is anticipated to balance aqueous solubility and passive membrane permeability, a critical parameter for cellular assay performance [2]. The vendor‑reported logP of 2.69 [3] corroborates the computed value within experimental error.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1,3‑bis(1H‑pyrazol‑5‑yl)urea XLogP3 ≈ 0.2; 1,3‑bis(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)urea XLogP3 ≈ 3.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.1 vs. unsubstituted; ΔXLogP3 ≈ –1.5 vs. tert‑butyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); vendor experimental logP = 2.69 |
Why This Matters
Intermediate lipophilicity reduces the risk of poor aqueous solubility (common with high logP analogs) and inadequate membrane penetration (common with low logP analogs), making the compound a more robust starting point for cell‑based screening.
- [1] PubChem Compound Summary for CID 52908243, XLogP3 = 2.3. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. View Source
- [3] Chembase.cn vendor data: logP = 2.69 for EN300‑73934. View Source
